molecular formula C17H18ClN3O3 B2738114 2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2319801-35-7

2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2738114
CAS No.: 2319801-35-7
M. Wt: 347.8
InChI Key: JLEBFKGYDHVGPH-UHFFFAOYSA-N
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Description

2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, an azetidinyl moiety, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chlorophenoxyacetic Acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Formation of Azetidin-3-yl Methyl Ester: The 3-chlorophenoxyacetic acid is then reacted with an azetidin-3-yl methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Cyclization to Form Pyridazinone Ring: The resulting intermediate is subjected to cyclization reactions to form the pyridazinone ring, often using reagents like hydrazine hydrate and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenoxyacetic Acid: Shares the chlorophenoxy group but lacks the azetidinyl and pyridazinone moieties.

    Azetidin-3-yl Methyl Ester: Contains the azetidinyl group but does not have the chlorophenoxy or pyridazinone components.

    6-Methylpyridazin-3-one: Features the pyridazinone ring but lacks the chlorophenoxy and azetidinyl groups.

Uniqueness

2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[2-(3-chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-12-5-6-16(22)21(19-12)10-13-8-20(9-13)17(23)11-24-15-4-2-3-14(18)7-15/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEBFKGYDHVGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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